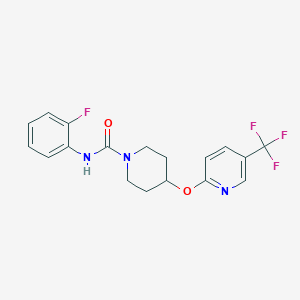
N-(2-fluorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17F4N3O2 and its molecular weight is 383.347. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery of Selective Inhibitors
- A study by (Schroeder et al., 2009) discovered potent and selective Met kinase inhibitors, important for targeted cancer therapies. They identified compounds with improved enzyme potency and kinase selectivity.
PET Imaging Applications
- (Choi et al., 2015) discussed the use of similar compounds for PET imaging to quantify 5-HT1A receptors in humans. This research is crucial for understanding and diagnosing neurological and psychiatric disorders.
Synthesis and Computational Studies
- Research by (Jayarajan et al., 2019) focused on the synthesis of related compounds with potential anticancer activity. Their findings provided insights into the molecular docking analyses of these compounds.
Alzheimer's Disease Research
- A study by (Kepe et al., 2006) used a similar compound to investigate 5-HT1A receptor densities in Alzheimer's patients, contributing to our understanding of this disease's pathophysiology.
Radiochemistry and Radiopharmaceuticals
- (Katoch-Rouse & Horti, 2003) explored the synthesis of radiolabeled compounds, contributing to the development of novel radiotracers for PET imaging studies in neuroscience.
Study of 5-HT1A Receptor Agonists
- (Vacher et al., 1999) researched derivatives of pyridinemethylamine as selective 5-HT1A receptor agonists, potentially useful for developing new antidepressants.
Orexin Receptor Mechanisms and Eating Disorders
- (Piccoli et al., 2012) studied the effects of related compounds on compulsive food consumption, highlighting their role in eating disorders and potential therapeutic applications.
Gene Expression Inhibition Studies
- Research by (Palanki et al., 2000) involved SAR studies on inhibitors of NF-kappaB and AP-1 gene expression, crucial for understanding and potentially treating various inflammatory and autoimmune diseases.
Unconventional Hydrogen Bonding
- (Wilson & Munro, 2010) analyzed the crystal structures of pyridine carboxamides, contributing to the understanding of unconventional hydrogen bonding and molecular interactions.
PET Radioligand Studies
- (Ryu et al., 2007) focused on the inhibition of defluorination of a PET radioligand, enhancing the visualization of serotonin receptors in the human brain.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-14-3-1-2-4-15(14)24-17(26)25-9-7-13(8-10-25)27-16-6-5-12(11-23-16)18(20,21)22/h1-6,11,13H,7-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUOJXPRKLKCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2779798.png)
![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)
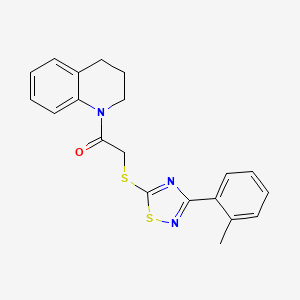
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea](/img/structure/B2779811.png)

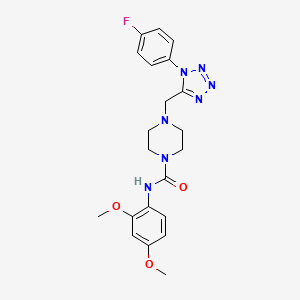
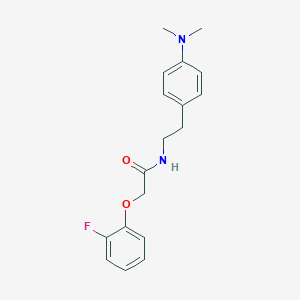
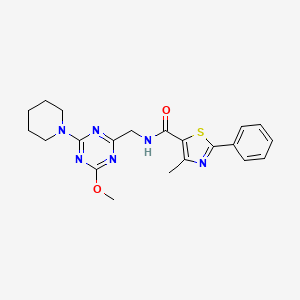
![methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2779818.png)
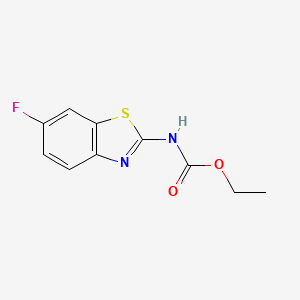
![N-(3-{[3-(3-bromophenoxy)-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2779820.png)
![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2779821.png)